Ammonium dihydrogen citrate

Übersicht

Beschreibung

Ammonium dihydrogen citrate, also known as triammonium citrate, is a white deliquescent powder or crystalline substance that is highly soluble in water. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound has the molecular formula ( \text{C}_6\text{H}_5\text{O}_7(\text{NH}_4)_3 ) and a molar mass of 243.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium dihydrogen citrate is typically prepared by neutralizing citric acid with ammonia. One common method involves adding ammonium bicarbonate to a citric acid solution under controlled temperature and pressure conditions. The reaction mixture is then concentrated and crystallized to obtain ammonium citrate .

Industrial Production Methods

In industrial settings, ammonium citrate is produced by reacting citric acid with liquid ammonia. The process involves preparing an aqueous solution of citric acid, introducing liquid ammonia for ammonolysis, vacuum concentrating the reaction mixture, cooling for crystallization, and finally, drying the crystals .

Analyse Chemischer Reaktionen

Thermal Decomposition

-

Thermal Stability of Ammonium Citrates Thermal Gravimetric Analysis has shown that the thermal decay profiles of ammonium dihydrogen citrate are similar to those of ammonium citrate tribasic and ammonium citrate dibasic, suggesting that the presence of additional protons does not significantly affect the thermal decomposition of ammonium citrates .

-

Decomposition Process When heated, ammonium citrates decompose into ammonia, water, and carbon dioxide, which enter the gas phase .

-

Mass Loss The mass loss during the thermal decomposition of this compound corresponds to the loss of one ammonia and one water molecule .

-

Decomposition Temperature this compound has a peak temperature of mass loss at 185.77°C .

The following table summarizes the peak temperature and mass loss during thermal decomposition :

| Compound | First Derivative Peak (°C) | % Loss | Compound(s) Lost |

|---|---|---|---|

| This compound | 185.77 | 15.93 | NH3 + H2O |

The difference between the theoretical and actual mass loss during thermal decay is relatively small :

| Compound | Theoretical % Loss | Actual % Loss | % Difference |

|---|---|---|---|

| This compound | 16.75 | 15.93 | 4.90 |

Preparation of Diammonium Hydrogen Citrate

-

Reaction with Citric Acid and Liquid Ammonia Diammonium hydrogen citrate can be prepared by reacting edible citric acid with liquid ammonia .

-

Process The process involves dissolving edible citric acid in water to create a solution with a concentration of 39%-51%. Liquid ammonia is then introduced into the citric acid solution while maintaining the pH between 4.5 and 5.5. The mixture is air-cooled to room temperature, causing diammonium hydrogen citrate to crystallize. The crystals are separated from the mother liquor using a centrifugal machine and then dried in a drying oven at 62°C-70°C for 45-60 minutes .

-

Recycling The remaining mother liquor can be used to dissolve more edible citric acid, making the process continuous and reducing waste .

This equation illustrates the reaction between citric acid and ammonia to produce diammonium hydrogen citrate .

Role of Ammonium Ions during Fermentation of Citric Acid

-

Stimulation of Citrate Production The addition of ammonium ions during citric acid fermentation can stimulate the rate of citrate production .

-

Formation of Nitrogen Compounds Ammonium ions combine with a carbon-containing metabolite inside the cell in a 1:1 ratio to form a nitrogen compound, which is then excreted by the mycelium .

-

Glucosamine Synthesis Glucosamine has been identified as the product of the relationship between glucose and ammonium during the early stages of citric acid fermentation .

-

Impact on Mycelium At later fermentation stages, the addition of ammonium sulfate leads to the formation and secretion of glucosamine, short inhibition of citrate synthesis, growth enhancement, the utilization of glucosamine, and finally, the enhancement of citric acid production rates .

Nickel-Citrate Complexes

-

Influence of Citrate Ions A higher concentration of citrate ions in electrolyte results in a greater formation of Nickel-citrate complexes compared to Nickel-ammonia complexes .

-

Effect on Nickel Reduction The higher initial concentration of citrate resulted in a lower deposited Nickel content, implying the Nickel-citrate complexes are not favorable for Nickel reduction .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Drug Formulation

Ammonium dihydrogen citrate is utilized as an excipient in drug formulations. Its role includes acting as a buffering agent to maintain the pH of pharmaceutical products, which is crucial for the stability and efficacy of certain medications. For instance, it has been studied for its effectiveness in intravenous solutions where pH balance is critical for patient safety .

1.2. Antimicrobial Agent

Research indicates that this compound exhibits antimicrobial properties, making it suitable for use in formulations aimed at controlling microbial growth. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing antibacterial agents .

Food Industry Applications

2.1. Food Additive

In the food industry, this compound serves as an acidity regulator and flavor enhancer. It helps in controlling the acidity of food products, which can enhance flavor profiles and preserve food quality .

2.2. Probiotic Cultures

The compound has been used as a nutrient source for probiotic bacteria in fermented dairy products. Its ability to support the growth of beneficial microorganisms makes it valuable in yogurt and cheese production .

Analytical Chemistry Applications

3.1. Chelating Agent

This compound acts as a chelating agent in analytical chemistry, particularly in metal ion analysis. It forms stable complexes with metal ions, facilitating their detection and quantification in various samples .

3.2. Spectroscopic Studies

Recent studies have employed this compound in EPR (Electron Paramagnetic Resonance) and optical absorption studies to investigate the properties of transition metal ions incorporated into its crystalline structure .

Environmental Applications

4.1. Rustproofing Agent

The compound has found applications as a rustproofing agent due to its ability to form protective layers on metal surfaces, thus preventing corrosion . This application is particularly relevant in industries where metal components are exposed to moisture.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits/Properties |

|---|---|---|

| Pharmaceuticals | Drug formulation | pH buffering, stability |

| Antimicrobial agent | Effective against bacterial strains | |

| Food Industry | Food additive | Acidity regulation, flavor enhancement |

| Probiotic cultures | Supports beneficial microorganism growth | |

| Analytical Chemistry | Chelating agent | Facilitates metal ion detection |

| Spectroscopic studies | Investigates transition metal properties | |

| Environmental Applications | Rustproofing agent | Prevents corrosion |

Case Studies

Case Study 1: Pharmaceutical Formulation

A study conducted on intravenous solutions revealed that formulations containing this compound maintained stable pH levels over extended periods, ensuring patient safety during administration .

Case Study 2: Probiotic Dairy Products

Research on yogurt production demonstrated that the inclusion of this compound improved the growth rates of probiotic cultures, resulting in higher quality and more nutritious products .

Wirkmechanismus

The mechanism of action of ammonium citrate involves its ability to chelate metal ions and form stable complexes. This property is particularly useful in applications such as water treatment, where it helps in the removal of metal contaminants. The citrate ions in ammonium citrate bind to metal ions, forming soluble complexes that can be easily removed from solutions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ammonium Ferric Citrate: Similar in structure but contains ferric ions, used in photography and as a contrast agent in medical imaging.

Ammonium Copper Citrate: Contains copper ions, used in electroplating and as a fungicide.

Diammonium Hydrogen Citrate: Contains two ammonium ions and one hydrogen ion, used in analytical chemistry.

Uniqueness

Ammonium dihydrogen citrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of metal ions. This makes it highly versatile and useful in a wide range of applications, from analytical chemistry to industrial processes .

Biologische Aktivität

Ammonium dihydrogen citrate (ADC), a salt formed from citric acid and ammonium, has garnered attention for its diverse biological activities and potential applications in various fields, including agriculture, medicine, and food science. This article explores the biological activity of ADC, supported by research findings, case studies, and data tables.

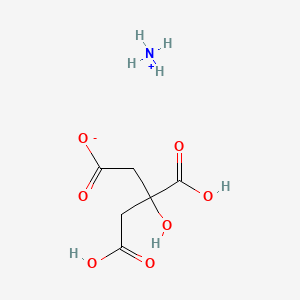

This compound can be represented by the chemical formula . It is a white crystalline powder that is soluble in water. Its structure consists of ammonium ions () and citrate ions, which play a crucial role in its reactivity and biological interactions.

1. Antimicrobial Properties

ADC has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi by disrupting their metabolic processes. For instance, a study highlighted the effectiveness of ADC in reducing the viability of Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative in food products .

2. Antioxidant Activity

The antioxidant properties of ADC have been explored extensively. Research indicates that ADC can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly beneficial in preventing cellular damage associated with aging and chronic diseases .

3. Role in Nutrient Absorption

ADC has been found to enhance the bioavailability of certain nutrients. It acts as a chelating agent, improving the solubility and absorption of minerals such as calcium and magnesium in the gastrointestinal tract. This property is particularly advantageous in dietary supplements aimed at improving mineral intake .

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on the use of ADC as a food preservative revealed significant reductions in microbial load in meat products treated with ADC compared to untreated controls. The results showed a decrease in spoilage organisms, extending the shelf life of the products without compromising sensory qualities .

Case Study 2: Antioxidant Effects on Cellular Models

In vitro studies using human cell lines demonstrated that ADC treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. These findings suggest that ADC may have protective effects against oxidative damage .

Table 1: Summary of Biological Activities of this compound

The biological activities of ADC can be attributed to several mechanisms:

- Disruption of Cell Membranes : ADC's ionic nature allows it to interact with microbial cell membranes, leading to permeability changes and cell lysis.

- Chelation : By binding to metal ions, ADC enhances nutrient solubility and prevents microbial growth by depriving pathogens of essential minerals.

- Free Radical Scavenging : The presence of hydroxyl groups in ADC contributes to its ability to neutralize free radicals.

Eigenschaften

IUPAC Name |

azanium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOZPVPARTQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4450-94-6 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4450-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3458-72-8, 7632-50-0, 3012-65-5, 4450-94-6 | |

| Record name | Triammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3458-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7632-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium citrate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004450946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.